

Spectroscopic Data Cross-Reference for 2-Fluorobenzotrifluoride and its Isomers

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Compound of Interest

Compound Name: 2-Fluorobenzotrifluoride

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-reference of spectroscopic data for **2-fluorobenzotrifluoride** and its structural isomers, 3-fluorobenzotrifluoride and 4-fluorobenzotrifluoride. The information presented is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of these fluorinated aromatic compounds. The data is summarized in clear, comparative tables, and detailed experimental protocols for the acquisition of the spectroscopic data are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2-fluorobenzotrifluoride** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2- Fluorobenzotrifluoride	7.593	m	Aromatic H
7.529	m		Aromatic H
7.227	m		Aromatic H
7.174	m		Aromatic H
3- Fluorobenzotrifluoride	7.43	m	Aromatic H
7.41	m		Aromatic H
7.300	m		Aromatic H
7.221	m		Aromatic H
4- Fluorobenzotrifluoride	7.610	m	Aromatic H
7.140	m		Aromatic H

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ) ppm
2-Fluorobenzotrifluoride	Data not available in search results
3-Fluorobenzotrifluoride	Data not available in search results
4-Fluorobenzotrifluoride	Data not available in search results

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Fluorobenzotrifluoride	Data not available in search results	
3-Fluorobenzotrifluoride	Data not available in search results	
4-Fluorobenzotrifluoride	Data not available in search results	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Relative Intensities
2-Fluorobenzotrifluoride	164 (100%)	145 (69.4%), 114 (45.1%), 163 (28.9%), 75 (13.2%), 95 (8.9%), 69 (7.6%)[1]
3-Fluorobenzotrifluoride	164 (100%)	145 (47.7%), 114 (42.1%), 163 (30.5%), 95 (9.5%), 75 (9.6%), 69 (4.1%)
4-Fluorobenzotrifluoride	164 (100%)	145 (86.4%), 114 (50.8%), 163 (25.9%), 95 (13.5%), 75 (13.8%), 69 (5.7%)[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the fluorobenzotrifluoride isomer is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 0.05 mL in 0.5 mL of solvent.[1] The

solution is then transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.^[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^{19}F NMR, an external standard such as CFCI_3 may be used.^[3]

Infrared (IR) Spectroscopy

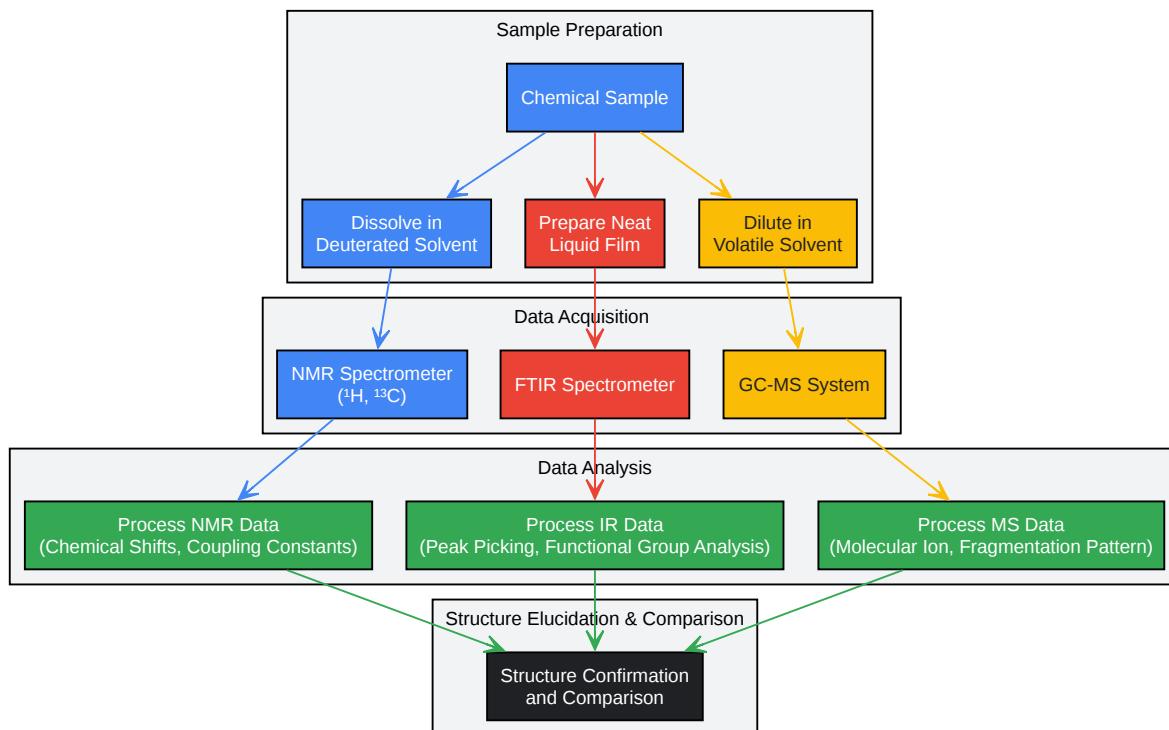
For liquid samples such as the fluorobenzotrifluoride isomers, a neat spectrum can be obtained. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates should be acquired prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.^[3] A dilute solution of the sample in a volatile solvent is injected into the GC, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam.^[1] The resulting fragments are separated by their mass-to-charge ratio (m/z) to produce the mass spectrum. The source temperature is typically maintained around 200-240°C, and the sample temperature around 150-190°C.^{[1][4]}

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for the characterization of a chemical compound.



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Spectroscopic Analysis Workflow

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